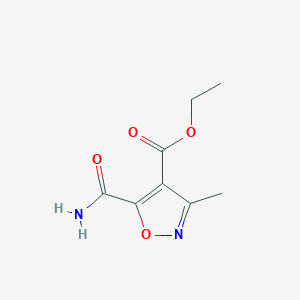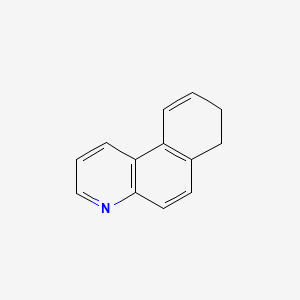
Dibutyl(2-methoxy-2-oxoethyl)tellanium bromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dibutyl(2-methoxy-2-oxoethyl)tellanium bromide is an organotellurium compound with the molecular formula C11H24BrO2Te
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Dibutyl(2-methoxy-2-oxoethyl)tellanium bromide typically involves the reaction of dibutyltellurium dichloride with 2-methoxy-2-oxoethyl bromide under controlled conditions. The reaction is carried out in an inert atmosphere, often using solvents like dichloromethane or toluene. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reaction vessels, and ensuring proper handling and disposal of any by-products.
Analyse Des Réactions Chimiques
Types of Reactions
Dibutyl(2-methoxy-2-oxoethyl)tellanium bromide can undergo various chemical reactions, including:
Oxidation: The tellurium center can be oxidized to higher oxidation states using oxidizing agents like hydrogen peroxide or nitric acid.
Reduction: Reduction of the tellurium center can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The bromide ion can be substituted with other nucleophiles, such as chloride, iodide, or alkoxide ions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, nitric acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Chloride, iodide, alkoxide ions.
Major Products Formed
Oxidation: Higher oxidation state tellurium compounds.
Reduction: Lower oxidation state tellurium compounds.
Substitution: Corresponding tellurium compounds with substituted nucleophiles.
Applications De Recherche Scientifique
Dibutyl(2-methoxy-2-oxoethyl)tellanium bromide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of tellurium-containing compounds.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of tellurium-based pharmaceuticals.
Industry: Utilized in the development of advanced materials, such as semiconductors and catalysts.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Dibutyl(2-methoxy-2-oxoethyl)selenium bromide
- Dibutyl(2-methoxy-2-oxoethyl)sulfur bromide
- Dibutyl(2-methoxy-2-oxoethyl)phosphorus bromide
Uniqueness
Dibutyl(2-methoxy-2-oxoethyl)tellanium bromide is unique due to the presence of the tellurium atom, which imparts distinct chemical properties compared to its sulfur, selenium, and phosphorus analogs. Tellurium compounds often exhibit higher reactivity and unique redox properties, making them valuable in various chemical and biological applications.
Propriétés
| 111873-48-4 | |
Formule moléculaire |
C11H23BrO2Te |
Poids moléculaire |
394.8 g/mol |
Nom IUPAC |
dibutyl-(2-methoxy-2-oxoethyl)tellanium;bromide |
InChI |
InChI=1S/C11H23O2Te.BrH/c1-4-6-8-14(9-7-5-2)10-11(12)13-3;/h4-10H2,1-3H3;1H/q+1;/p-1 |
Clé InChI |
FERHQZQHHPKGOD-UHFFFAOYSA-M |
SMILES canonique |
CCCC[Te+](CCCC)CC(=O)OC.[Br-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1,1'-(Propane-2,2-diyl)bis[4-(4-bromobutoxy)benzene]](/img/structure/B14335144.png)
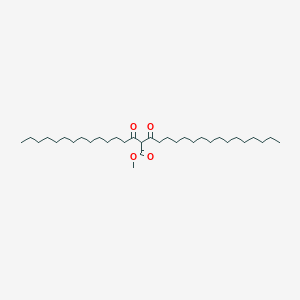
![8,8'-[Cyclobutane-1,1-diylbis(methyleneoxy)]diquinoline](/img/structure/B14335155.png)

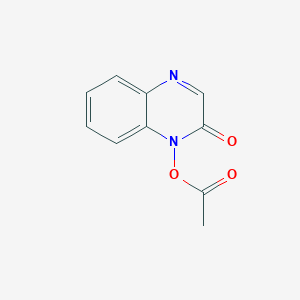
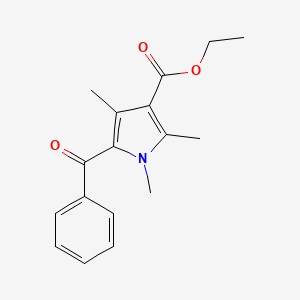

![2,2',2'',2'''-{(Methylazanediyl)bis[(ethane-2,1-diyl)nitrilo]}tetraacetic acid](/img/structure/B14335179.png)

